7-Aminoquinoline-5-carboxylic acid; dihydrochloride is a chemical compound with the molecular formula CHClNO and a CAS number of 2940951-90-4. This compound is classified as an aminoquinoline derivative, which is significant in medicinal chemistry due to its potential applications in treating various diseases, particularly those caused by bacterial infections and protozoan parasites. The dihydrochloride form indicates that the compound is stabilized by two hydrochloric acid molecules, enhancing its solubility and stability in aqueous solutions.
The compound can be sourced from various chemical suppliers and is often used in research laboratories for the synthesis of related quinoline derivatives. Its classification falls under the category of heterocyclic compounds, specifically those containing a quinoline structure, which is characterized by a fused benzene and pyridine ring. This structural feature contributes to its biological activity.
The synthesis of 7-aminoquinoline-5-carboxylic acid involves several steps. A common method includes the reaction of 4-chloro-7-nitroquinoline with amino acids or amines under specific conditions to yield the desired product. The process typically follows these steps:
7-Aminoquinoline-5-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions are crucial for developing derivatives with enhanced biological activities .
The mechanism of action for compounds like 7-aminoquinoline-5-carboxylic acid primarily revolves around their ability to inhibit enzymes critical for bacterial survival or replication. For instance, quinoline derivatives have been shown to interfere with folate synthesis in bacteria, leading to cell death. This inhibition occurs through competitive binding to active sites on enzymes involved in metabolic pathways essential for nucleic acid synthesis.
Data from studies indicate that modifications on the quinoline core can significantly enhance potency against specific pathogens, making structural optimization an essential aspect of drug development .
Relevant analyses such as differential scanning calorimetry (DSC) have been utilized to study thermal properties, confirming no degradation occurs up to specified temperatures .
7-Aminoquinoline-5-carboxylic acid; dihydrochloride has several scientific applications:
The synthesis of 7-aminoquinoline-5-carboxylic acid derivatives relies on strategically functionalized quinoline precursors. A patented route utilizes 5-bromoquinolin-3-amine as a key intermediate, undergoing bromination at the C5 position followed by palladium-catalyzed carbonylation. This carbonylation step employs PdCl₂ as a catalyst under carbon monoxide pressure (20-30 atm) in methanol, yielding methyl 3-aminoquinoline-5-carboxylate at 80–100°C with >85% yield [1]. Subsequent acid hydrolysis converts the ester to the free carboxylic acid. Alternative pathways leverage the Pfitzinger reaction, modified for aqueous efficiency. Reacting isatin derivatives with enaminones in water with KOH/NaOH enables direct access to quinoline-4-carboxylic acids, though positional selectivity for C5-substituted variants requires tailored isatin precursors [6].
Microwave-assisted cyclization significantly enhances the Gould-Jacobs reaction efficiency. Conventional thermal cyclization of anilinomethylenemalonate precursors in diphenyl ether at 240–250°C yields ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate in 95% yield. Microwave irradiation reduces reaction time but compromises yield (53%) due to by-product formation in confined vessels [10].
Dihydrochloride salt formation demands precise control over acid addition and crystallization. The free base of 7-aminoquinoline-5-carboxylic acid undergoes stoichiometric protonation using hydrochloric acid (2.0–2.2 equivalents) in anhydrous solvents like ethanol or ethyl acetate. Catalytic hydrogenation proves essential when reducible functionalities (e.g., nitro groups) are present in precursors. For example, hydrogenating a nitroquinoline carboxylic acid intermediate over Pd/C (5–10 mol%) in THF/MeOH, followed by HCl gas bubbling, yields the dihydrochloride salt with >90% purity [8].
Ultrasound irradiation profoundly impacts crystallization kinetics during salt formation. As demonstrated in Friedländer condensations, ultrasound reduces particle size and enhances crystallinity, improving filtration efficiency—critical for dihydrochloride isolation [5]. Solvent selection is paramount: ethyl acetate facilitates high-purity precipitation, while dichloromethane/methanol mixtures require strict anhydrous conditions to avoid esterification by-products [9].
Table 1: Catalytic Systems for Key Synthetic Steps
Reaction Step | Catalyst/Reagent | Conditions | Yield/Purity |
---|---|---|---|
Carbonylation | PdCl₂, CO | 30 atm, MeOH, 100°C | >85% |
Nitro Reduction | Pd/C (5 mol%) | H₂ (1 atm), THF/MeOH | >90% |
Salt Crystallization | HCl gas | EtOAc, 0–5°C | 95%, >99% HPLC |
Cyclization | KHSO₄ (Ultrasound) | 80°C, 80% EtOH | 74% |
C–H bond functionalization enables late-stage diversification of the quinoline core. Directed ortho-metalation using Pd(0)/Ru(0) catalysts allows site-selective introduction of amino, chloro, or carboxyl groups at the C5, C7, or C8 positions. For instance, 8-aminoquinoline directing groups facilitate carboxylation at C5 using CO₂ under mild conditions—essential for accessing 7-aminoquinoline-5-carboxylic acid without protecting group manipulations [7]. The Gould-Jacobs reaction remains pivotal for constructing the 4-quinolone-3-carboxylate scaffold. Cyclizing ethyl 2-((4-chlorophenyl)amino)methylene)malonate in diphenyl ether at 250°C provides the quinoline core with a C3-ester handle for hydrolysis or amidation [10].
Converting C3 esters to carboxamides in N1-substituted quinolones necessitates activated intermediates. Direct coupling of 1-allyl-6-chloro-4-oxoquinoline-3-carboxylic acid with amines requires ethyl chloroformate activation to form a mixed anhydride, followed by nucleophilic addition. This bypasses the inherent low reactivity of N1-alkylated quinolone carboxylates [10]. Alternatively, transition metal complexes (e.g., Cu(I)-quinoline adducts) catalyze amide bond formation under milder conditions, though scalability remains challenging [3].
Scalable synthesis demands optimization of reaction parameters and workup protocols. Key findings include:
Table 2: Optimized Process Parameters for Key Steps
Process Step | Optimal Conditions | Scale-Up Impact |
---|---|---|
Quinolone Cyclization | Diphenyl ether, 250°C, open system | Yield ↑ 42% (vs. microwave) |
Ester Hydrolysis | THF/H₂O (1:1), 2.5N NaOH, RT | 97% yield, minimal decomposition |
Salt Formation | HCl gas in EtOAc, 0–5°C | Purity >99%, facile filtration |
Amide Coupling | Et₃N, ethyl chloroformate, DMF, 0°C | Bypasses expensive peptide agents |
Coupling reagent economics critically impact carboxamide synthesis. Using ethyl chloroformate activation instead of HBTU/PyBrOP reduces costs by >50% for gram-scale preparations [10]. Additionally, one-pot methodologies integrating cyclization and functionalization minimize isolation steps. For example, Vilsmeier-Haack cyclization using POCl₃/DMF on 6-(arylamino)uracils directly yields fused pyrimidoquinolines, adaptable for quinoline carboxylic acid precursors [4].
CAS No.: 143488-44-2
CAS No.:
CAS No.: 548-74-3
CAS No.:
CAS No.: 63732-19-4
CAS No.: